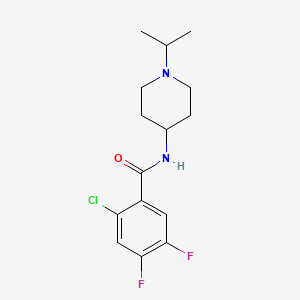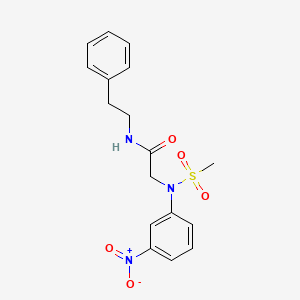![molecular formula C18H11ClF3N3 B4785740 3-chloro-2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4785740.png)
3-chloro-2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
3-chloro-2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core This compound is notable for its structural complexity and the presence of multiple functional groups, including a chloro group, a methyl group, a naphthyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. One common approach is as follows:
Formation of the Pyrazole Ring: The initial step involves the synthesis of a pyrazole derivative. This can be achieved by reacting a hydrazine derivative with a β-diketone under acidic or basic conditions.
Cyclization to Pyrazolo[1,5-a]pyrimidine: The pyrazole derivative is then subjected to cyclization with a suitable reagent, such as an orthoester or a formamide, to form the pyrazolo[1,5-a]pyrimidine core.
Functional Group Introduction: The introduction of the chloro, methyl, naphthyl, and trifluoromethyl groups can be achieved through various substitution reactions. For example, chlorination can be performed using thionyl chloride, while trifluoromethylation can be carried out using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present. For example, the naphthyl group can undergo oxidation to form naphthoquinone derivatives.
Coupling Reactions: The naphthyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the naphthyl group would yield a naphthoquinone derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, 3-chloro-2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine may serve as a lead compound for the development of new pharmaceuticals. Its structural features suggest potential activity against various biological targets, making it a candidate for drug discovery programs.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. Its trifluoromethyl group, in particular, is known to impart desirable properties to materials.
Mécanisme D'action
The mechanism of action of 3-chloro-2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine would depend on its specific application. In a biological context, it may interact with specific
Propriétés
IUPAC Name |
3-chloro-2-methyl-5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3/c1-10-16(19)17-23-14(9-15(18(20,21)22)25(17)24-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHXPRKDTUMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC4=CC=CC=C4C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4785657.png)
![1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4785679.png)
![methyl 2-[(3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoyl)amino]benzoate](/img/structure/B4785688.png)
![N-[3-(acetylamino)phenyl]-3,5-difluorobenzamide](/img/structure/B4785698.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B4785710.png)
![N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4785711.png)
![2-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}-N-isobutylbenzamide](/img/structure/B4785716.png)
![2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(4-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE](/img/structure/B4785720.png)
![N-[2-[4-[6-(thiophene-2-carbonylamino)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B4785721.png)
![[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4785729.png)
![N-[3-(allyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B4785731.png)
![3-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4785738.png)

